Boc-Cys(tBu)-OH

Description

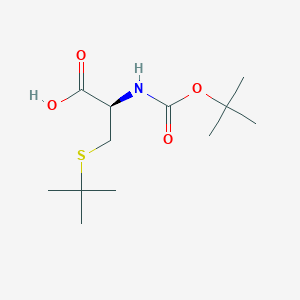

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARKMDCQCLMCS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461358 | |

| Record name | Boc-Cys(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-06-8 | |

| Record name | Boc-Cys(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Boc-Cys(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, commonly referred to as Boc-Cys(tBu)-OH. This protected amino acid is a critical building block in peptide synthesis, particularly in the context of drug discovery and development where precise control over peptide structure is paramount. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS).

Core Structure and Protecting Group Strategy

Boc-Cys(tBu)-OH is a derivative of the naturally occurring amino acid L-cysteine, modified with two key protecting groups: the tert-Butoxycarbonyl (Boc) group and the tert-Butyl (tBu) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

-

L-Cysteine Backbone: The fundamental structure is that of L-cysteine, which possesses a primary amine, a carboxylic acid, and a thiol (-SH) group on its side chain. The thiol group is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bridges.

-

Boc (tert-Butoxycarbonyl) Group: This group is attached to the α-amino group of the cysteine. The Boc group is labile under acidic conditions and serves as a temporary protecting group for the amine terminus. It is typically removed with acids like trifluoroacetic acid (TFA) during the iterative cycles of solid-phase peptide synthesis.

-

tBu (tert-Butyl) Group: The tert-Butyl group is attached to the sulfur atom of the cysteine side chain. This protection is crucial to prevent the thiol group from undergoing oxidation or participating in undesired side reactions during peptide synthesis. The S-tBu group is also acid-labile but requires stronger acidic conditions for removal than the N-Boc group, allowing for selective deprotection strategies.

The strategic use of these two protecting groups with different acid lability allows for the controlled and sequential assembly of amino acids into a peptide chain.

Below is a diagram illustrating the chemical structure of Boc-Cys(tBu)-OH.

Caption: Chemical structure of Boc-Cys(tBu)-OH.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₂H₂₃NO₄S | |

| Molecular Weight | 277.38 g/mol | [1] |

| CAS Number | 56976-06-8 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 117-119 °C | Data for Boc-Cys(StBu)-OH |

| 76-79 °C | Data for Boc-Cys-OH[2] | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Optical Rotation | [α]20/D -153±3°, c = 2% in methanol | Data for Boc-Cys(StBu)-OH |

| [α]20/D +27.5°, c = 1 in ethanol | Data for Boc-Cys(Trt)-OH | |

| [α]25/D +8.0 - +11.0°, c=1 in ethanol | Data for Boc-Cys-OH |

Experimental Protocols

Synthesis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine

A general protocol for the synthesis of Boc-protected amino acids can be adapted for the preparation of Boc-Cys(tBu)-OH. This typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amino group, followed by the protection of the thiol group. A representative procedure is outlined below.

Materials:

-

L-cysteine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

tert-Butyl alcohol

-

A suitable solvent system (e.g., dioxane/water or THF/water)

-

Acid for workup (e.g., citric acid or HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

N-Boc Protection:

-

Dissolve L-cysteine in an aqueous solution of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., dioxane or THF) to the cysteine solution while stirring vigorously at room temperature.

-

Continue stirring for several hours or overnight until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 3 with a suitable acid (e.g., 1M citric acid).

-

Extract the product, Boc-Cys-OH, with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

S-tBu Protection:

-

The resulting Boc-Cys-OH is then reacted with a source of the tert-butyl group. This can be achieved through various methods, one of which involves reaction with isobutylene in the presence of an acid catalyst.

-

Alternatively, a more direct one-pot synthesis may be employed where S-tert-butyl-L-cysteine is used as the starting material for the N-Boc protection step.

-

Note: The synthesis of specifically S-tert-butylated cysteine derivatives can be complex and may involve multiple steps with careful control of reaction conditions to avoid side products. The protocol provided is a general guideline and may require optimization.

Incorporation of Boc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Boc-Cys(tBu)-OH is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The following is a generalized workflow for the incorporation of a Boc-Cys(tBu)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Resin (e.g., Merrifield or PAM resin) pre-loaded with the first amino acid.

-

Boc-Cys(tBu)-OH

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

-

Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

SPPS Cycle for incorporating Boc-Cys(tBu)-OH:

-

Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 50% TFA in DCM.

-

Washing: The resin is thoroughly washed with DCM and then DMF to remove excess TFA and the cleaved Boc group.

-

Neutralization: The protonated N-terminal amine is neutralized with a solution of 10% DIEA in DCM.

-

Washing: The resin is washed with DCM and DMF to remove excess base.

-

Coupling:

-

Boc-Cys(tBu)-OH is pre-activated with coupling reagents (e.g., DCC/HOBt) in DMF.

-

The activated amino acid solution is added to the resin.

-

The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) with agitation.

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

The following diagram illustrates the general workflow of incorporating Boc-Cys(tBu)-OH in a Boc-SPPS cycle.

Caption: Boc-SPPS cycle for incorporation of Boc-Cys(tBu)-OH.

Conclusion

Boc-Cys(tBu)-OH is an indispensable tool in the arsenal of peptide chemists. Its dual-protection strategy enables the specific and controlled incorporation of cysteine residues into synthetic peptides, preventing undesirable side reactions and ensuring the integrity of the final product. A thorough understanding of its structure, properties, and the experimental protocols for its use is fundamental for researchers and professionals engaged in the synthesis of complex peptides for therapeutic and research applications.

References

The S-tert-butyl Group: A Linchpin in Cysteine Protection for Advanced Peptide Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic protection of cysteine's reactive thiol group is a cornerstone of modern peptide synthesis and the development of sophisticated peptide-based therapeutics. Among the arsenal of available protecting groups, the S-tert-butyl (tBu) group has carved out a crucial niche, offering a unique combination of stability and selective cleavage that enables the construction of complex peptides with precisely defined disulfide bond architectures. This technical guide provides a comprehensive overview of the role of the S-tert-butyl group in cysteine protection, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles: Stability and Orthogonality

The S-tert-butyl group is a sulfide-type protecting group renowned for its high stability under a wide range of conditions commonly employed in solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy.[1][2][3] Its key characteristic is its resistance to cleavage by trifluoroacetic acid (TFA), the reagent used for the final cleavage of the peptide from the resin and the removal of many other side-chain protecting groups.[1][4] This stability makes the S-tert-butyl group orthogonal to acid-labile protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt).

This orthogonality is paramount in the synthesis of peptides containing multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required. By employing a combination of protecting groups with different cleavage labilities, researchers can selectively deprotect specific pairs of cysteine residues and form disulfide bridges in a controlled manner.

Quantitative Data Summary

The selection of a cysteine protecting group is often a data-driven decision. The following tables summarize key quantitative data regarding the stability and cleavage of the S-tert-butyl group in comparison to other commonly used cysteine protecting groups.

| Protecting Group | Structure | Stability to TFA | Stability to Iodine Oxidation |

| tert-Butyl (tBu) | (CH₃)₃C- | Stable | Stable |

| Trityl (Trt) | (C₆H₅)₃C- | Labile | Labile |

| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Stable | Labile |

| S-tert-butylthio (StBu) | (CH₃)₃CS- | Stable | Labile (under reducing conditions) |

Table 1: Comparative Stability of Common Cysteine Protecting Groups. This table highlights the notable stability of the S-tert-butyl group to both acidic conditions (TFA) and oxidation, a key advantage in orthogonal synthesis strategies.

| Protecting Group | Cleavage Reagent/Method | Reported Cleavage Yield (%) | Notes |

| tert-Butyl (tBu) | Hg(OAc)₂ / TFA | Generally Good | Harsh and toxic reagent. |

| tert-Butyl (tBu) | TFMSA / TFA / Scavengers | Efficient | Strong acid conditions. |

| tert-Butyl (tBu) | TMSBr-thioanisole / TFA | Efficient | Hard acid/soft nucleophile combination. |

| tert-Butyl (tBu) | MeSiCl₃ / Ph₂SO | Good | One-pot cleavage and cyclization. |

| Trityl (Trt) | TFA-based cocktails | >95% | Standard cleavage condition. |

| Acetamidomethyl (Acm) | Iodine (I₂) | 67% - nearly quantitative | Yield can be sequence-dependent. |

| S-tert-butylthio (StBu) | Reducing agents (e.g., DTT, TCEP) | High | Mild, reductive cleavage. |

Table 2: Cleavage Efficiency of Common Cysteine Protecting Groups. This table provides an overview of the various methods for deprotecting S-tert-butyl cysteine and their reported efficiencies, allowing for a comparative assessment of the required reaction conditions.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of protecting group strategies in peptide synthesis.

Protocol 1: Synthesis of Fmoc-L-Cysteine(S-tert-butyl)-OH

This protocol describes the S-alkylation of Fmoc-L-cysteine using isobutene under acidic conditions.

Materials:

-

Fmoc-L-Cys-OH

-

Dichloromethane (DCM), anhydrous

-

Isobutene

-

Sulfuric acid, concentrated

-

Sodium bicarbonate, saturated solution

-

Brine

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Fmoc-L-Cys-OH (1 equivalent) in anhydrous DCM in a pressure-resistant flask equipped with a magnetic stirrer.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Carefully condense isobutene (10-20 equivalents) into the flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture.

-

Seal the flask and allow the reaction to warm to room temperature. Stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the flask in a fume hood to release excess isobutene.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Fmoc-L-Cysteine(S-tert-butyl)-OH as a white solid.

Protocol 2: Deprotection of S-tert-butyl Protected Cysteine using Mercury(II) Acetate

This protocol details the cleavage of the S-tert-butyl group from a synthesized peptide. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

S-tert-butyl protected peptide

-

Trifluoroacetic acid (TFA), ice-cold

-

Mercury(II) acetate (Hg(OAc)₂)

-

10% aqueous acetic acid

-

β-mercaptoethanol

-

Dichloromethane (DCM)

-

Diethyl ether, cold

Procedure:

-

Dissolve the S-tert-butyl protected peptide in ice-cold TFA (5-10 mg/mL).

-

Add mercury(II) acetate (10 equivalents per S-tert-butyl group) to the solution.

-

Stir the mixture gently at room temperature for 3 hours under a nitrogen atmosphere.

-

Remove the TFA by evaporation under reduced pressure at room temperature.

-

Redissolve the residue in 10% aqueous acetic acid.

-

Add β-mercaptoethanol (20 equivalents per S-tert-butyl group) and let the mixture stand for 5 hours. A precipitate will form.

-

Remove the precipitate by centrifugation.

-

Desalt the supernatant containing the deprotected peptide by high-performance liquid chromatography (HPLC).

Protocol 3: Deprotection of S-tert-butyl Protected Cysteine using TFMSA

This protocol provides an alternative, mercury-free method for cleaving the S-tert-butyl group. Caution: Trifluoromethanesulfonic acid (TFMSA) is a strong, corrosive acid. Handle with extreme care.

Materials:

-

S-tert-butyl protected peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

Ethanedithiol (EDT)

-

Diethyl ether, cold

Procedure:

-

Place the dry S-tert-butyl protected peptide-resin in a round-bottom flask.

-

Add thioanisole and ethanedithiol as scavengers.

-

Cool the flask in an ice bath and add TFA. Stir for 5-10 minutes.

-

Slowly add TFMSA dropwise to the stirring mixture.

-

Allow the reaction to stir at room temperature for 30-60 minutes.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolate the peptide by filtration or centrifugation and wash with cold diethyl ether.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is crucial for understanding and communication. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows involving S-tert-butyl protected cysteine.

Caption: Orthogonal strategy for forming three disulfide bonds.

Caption: Synthesis of a ubiquitinated histone H2A probe.

Conclusion

The S-tert-butyl group stands as a powerful tool in the arsenal of the peptide chemist. Its inherent stability to standard SPPS conditions, coupled with the availability of specific and harsh cleavage methods, provides a critical level of orthogonality that is indispensable for the synthesis of complex, multi-disulfide-containing peptides. While the deprotection conditions require careful handling of hazardous reagents, the strategic advantage offered by the S-tert-butyl group in constructing intricate peptide architectures for research and drug development is undeniable. As the demand for more complex and precisely engineered peptide therapeutics continues to grow, the role of the S-tert-butyl group in enabling these innovations will remain as vital as ever.

References

An In-depth Technical Guide on the Physicochemical Properties of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, a key building block in peptide synthesis and drug discovery. This document details its structural and chemical characteristics, experimental protocols for its synthesis, purification, and analysis, and explores its role in cellular signaling pathways, particularly in the context of oxidative stress.

Physicochemical Properties

N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, also known as Boc-L-Cys(tBu)-OH, is a derivative of the amino acid L-cysteine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a tert-butyl group protecting the thiol side chain. These protecting groups enhance its stability and solubility in organic solvents, making it a versatile reagent in solid-phase and solution-phase peptide synthesis.[1]

Quantitative Data Summary

The key physicochemical properties of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₄S | [2] |

| Molecular Weight | 277.4 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 86-92 °C | [2] |

| Optical Rotation | [a]D20 = -16 ± 2º (c=1 in DMF) | |

| Purity | ≥ 99% (HPLC) | |

| CAS Number | 56976-06-8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.

Synthesis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine

This protocol describes the synthesis of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine from S-tert-butyl-L-cysteine. The procedure involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

S-tert-butyl-L-cysteine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

1M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve S-tert-butyl-L-cysteine (1.0 equivalent) in a 2:1 mixture of dioxane and water.

-

Add 1M NaOH solution (2.0 equivalents) to the mixture while stirring.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.

Purification Protocols

2.2.1. Column Chromatography

The crude product can be purified by silica gel column chromatography.

Materials:

-

Crude N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.

2.2.2. Recrystallization

Further purification can be achieved by recrystallization.

Materials:

-

Purified N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine

-

Ethyl acetate

-

Hexane

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

Procedure:

-

Dissolve the compound in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Analytical Protocols

2.3.1. High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Gradient:

-

Start with a suitable gradient, for example, 30% B, and increase to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min Detection: UV at 214 nm Injection Volume: 10 µL

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

Expected Chemical Shifts (¹H NMR, CDCl₃, approximate):

-

δ 1.35 (s, 9H, S-C(CH₃)₃)

-

δ 1.45 (s, 9H, O-C(CH₃)₃)

-

δ 3.0-3.3 (m, 2H, β-CH₂)

-

δ 4.5 (m, 1H, α-CH)

-

δ 5.4 (d, 1H, NH)

-

δ 10.0 (br s, 1H, COOH)

Expected Chemical Shifts (¹³C NMR, CDCl₃, approximate):

-

δ 28.3 (O-C(CH₃)₃)

-

δ 30.8 (S-C(CH₃)₃)

-

δ 34.5 (β-CH₂)

-

δ 47.2 (S-C(CH₃)₃)

-

δ 53.5 (α-CH)

-

δ 80.0 (O-C(CH₃)₃)

-

δ 155.5 (C=O, Boc)

-

δ 175.0 (C=O, acid)

Experimental Protocol for Solubility Determination

This protocol outlines a method to determine the quantitative solubility of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine in various organic solvents.

Materials:

-

N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Vials with screw caps

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

HPLC system or gravimetric analysis equipment

Procedure:

-

Add an excess amount of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Quantify the concentration of the dissolved compound using either HPLC (as described in 2.3.1) or by gravimetric analysis (evaporating the solvent and weighing the residue).

-

Express the solubility in g/L or mg/mL.

Role in Cellular Signaling and Drug Development

N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine plays a significant role in drug development, primarily as a protected form of cysteine for peptide synthesis. Beyond this, its deprotected form, S-tert-butyl-L-cysteine, has implications in modulating cellular responses to oxidative stress, particularly through the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Oxidative Stress Response Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes.

Interaction with the Keap1-Nrf2 Pathway

While direct studies on N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine's interaction with Keap1 are limited, the deprotected S-tert-butyl-L-cysteine, with its available thiol group, is hypothesized to act as a modulator of this pathway. It is proposed that S-tert-butyl-L-cysteine can directly interact with the reactive cysteine residues of Keap1, leading to the activation of Nrf2. This interaction would be analogous to other thiol-containing compounds that are known to activate this protective pathway.

Below is a diagram illustrating the proposed mechanism of Nrf2 activation by S-tert-butyl-L-cysteine.

Workflow for Investigating Bioactivity

The following workflow outlines the experimental steps to investigate the bioactivity of N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, particularly its effect on the Keap1-Nrf2 pathway.

Conclusion

N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine is a valuable chemical entity for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties and the availability of robust synthetic and analytical protocols facilitate its use as a building block for complex molecules. Furthermore, its potential to modulate the Keap1-Nrf2 signaling pathway opens up avenues for its investigation as a therapeutic agent in conditions associated with oxidative stress. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide on the pH Stability of Boc-Cys(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-(tert-Butoxycarbonyl)-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH) under various pH conditions. Understanding the stability profile of this critical protected amino acid is paramount for its effective use in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), and other applications in organic chemistry and drug development.

Introduction to Boc-Cys(tBu)-OH and Its Protective Groups

Boc-Cys(tBu)-OH is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol side chain is protected by a tert-butyl (tBu) group. This dual protection strategy is designed to prevent unwanted side reactions at these functional groups during peptide synthesis. The stability of these protecting groups is highly dependent on the pH of the environment.

-

N-α-Boc Group: The Boc group is a widely used acid-labile protecting group in organic synthesis.[] It is stable to a wide range of nucleophiles and basic conditions, making it orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2]

-

S-tBu Group: The S-tert-butyl group is a thioether linkage that protects the highly reactive thiol of the cysteine side chain from oxidation and other side reactions. Similar to the Boc group, the S-tBu group is also susceptible to cleavage under strong acidic conditions.[3]

pH Stability Profile of Boc-Cys(tBu)-OH

The overall stability of Boc-Cys(tBu)-OH is dictated by the individual stabilities of its two protecting groups, the N-Boc and the S-tBu groups. Both are known to be labile in acidic conditions, while generally stable in neutral to basic media.

Acidic Conditions (pH < 4):

Under strongly acidic conditions (pH < 1), both the N-Boc and S-tBu groups are readily cleaved.[2][4] The generally accepted mechanism for the cleavage of the Boc group involves the formation of carbon dioxide and a tert-butyl cation. The S-tBu group is also cleaved by strong acids, although it can be more resistant to cleavage than the N-Boc group. The rate of cleavage is dependent on the acid concentration and temperature. For instance, the kinetics of N-Boc deprotection have been shown to have a second-order dependence on the acid concentration in certain solvent systems.

Neutral Conditions (pH ≈ 7):

Boc-Cys(tBu)-OH exhibits high stability at neutral pH. Both the N-Boc and S-tBu protecting groups are stable under these conditions, making it suitable for storage and handling in neutral aqueous buffers for limited periods.

Basic Conditions (pH > 9):

The molecule is generally stable under basic conditions. The N-Boc group is known to be stable towards most bases. The S-tert-butyl thioether is also robust and not prone to cleavage under basic conditions typically encountered in peptide synthesis (e.g., piperidine for Fmoc removal). However, prolonged exposure to very strong basic conditions at elevated temperatures could potentially lead to degradation, although this is not a common concern under standard laboratory protocols.

Quantitative Stability Data

| pH Condition | Reagent/Buffer System | Temperature | Expected Stability of Boc-Cys(tBu)-OH | Primary Degradation Pathway |

| < 1 | 1M HCl | Room Temp | Low | Rapid cleavage of both N-Boc and S-tBu groups |

| 1-2 | 0.1M HCl | Room Temp | Low to Moderate | Cleavage of the N-Boc group, slower cleavage of the S-tBu group |

| 4 | Acetate Buffer | Room Temp | High | Generally stable, minimal degradation expected over short periods |

| 7 | Phosphate Buffer | Room Temp | Very High | Highly stable |

| 9 | Borate Buffer | Room Temp | Very High | Highly stable |

| 12 | 0.01M NaOH | Room Temp | High | Generally stable, potential for slow hydrolysis over extended periods |

Experimental Protocol for pH Stability Assessment

The following is a detailed methodology for conducting a forced degradation study to quantitatively assess the stability of Boc-Cys(tBu)-OH at different pH values.

Objective: To determine the rate and extent of degradation of Boc-Cys(tBu)-OH in various aqueous buffer solutions at a constant temperature.

Materials:

-

Boc-Cys(tBu)-OH

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer salts (for pH 7)

-

Citrate or Acetate buffer salts (for pH 4)

-

Borate buffer salts (for pH 9)

-

pH meter

-

HPLC system with a UV detector and a C18 column

-

Thermostatically controlled incubator or water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Boc-Cys(tBu)-OH in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

-

Preparation of pH Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 1, 4, 7, 9, and 12). For pH 1 and 12, 0.1M HCl and 0.01M NaOH can be used, respectively.

-

Incubation:

-

For each pH condition, add a specific volume of the Boc-Cys(tBu)-OH stock solution to a larger volume of the pre-warmed buffer to achieve a final concentration of approximately 0.1 mg/mL. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

-

Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

-

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Quenching and Preparation: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution at a suitable wavelength (e.g., 210-220 nm).

-

-

Data Analysis:

-

Calculate the percentage of Boc-Cys(tBu)-OH remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage of remaining Boc-Cys(tBu)-OH against time for each pH condition to determine the degradation kinetics.

-

Visualizations

References

The Acid Lability of Boc vs. tBu Groups: A Technical Guide for Researchers

An In-depth Examination of Deprotection Chemistry for Drug Development and Organic Synthesis

The tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) groups are fundamental protecting groups in modern organic chemistry, particularly indispensable in peptide synthesis, medicinal chemistry, and the development of complex molecules. Their widespread use is attributed to their stability in a broad range of chemical environments and, most critically, their susceptibility to cleavage under acidic conditions. This technical guide provides a comprehensive analysis of the acid-catalyzed deprotection of Boc and tBu groups, offering a comparative overview of their lability, detailed experimental protocols, and the underlying mechanistic principles for researchers, scientists, and drug development professionals.

Core Principles of Acid-Catalyzed Deprotection

The removal of both Boc and tBu protecting groups under acidic conditions proceeds through a similar unimolecular (AAL1 or E1-like) mechanism. The key to their lability is the formation of the highly stable tert-butyl carbocation.

The generally accepted mechanism involves three primary steps:

-

Protonation: The acid protonates the carbonyl oxygen of the Boc group or the ether/ester oxygen of the tBu group.[1]

-

Carbocation Formation: The protonated intermediate undergoes heterolytic cleavage to form a stable tertiary carbocation (the tert-butyl cation) and the deprotected functional group (an amine, carboxylic acid, or alcohol).[2]

-

Fragmentation/Quenching: The tert-butyl cation is then quenched by a nucleophile or undergoes elimination to form isobutene gas.[2] In the case of the Boc group, the resulting carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[2]

Comparative Acid Lability: A Qualitative and Quantitative Overview

While both groups are acid-labile, the N-Boc group is significantly more susceptible to acidolysis than tBu esters, which are, in turn, more labile than tBu ethers. This difference in lability forms the basis for selective deprotection strategies in complex molecules.

While direct side-by-side kinetic comparisons under identical conditions are not extensively documented in readily available literature, the relative stability can be inferred from the conditions required for their selective removal.

Table 1: Qualitative Comparison of Acid Lability

| Protecting Group | Functional Group Protected | Relative Acid Lability | Typical Deprotection Conditions |

| N-Boc | Amine | High | Mild to strong acids (e.g., 20-50% TFA in DCM, 4M HCl in dioxane) |

| tBu Ester | Carboxylic Acid | Moderate | Strong acids (e.g., 50-100% TFA in DCM) |

| tBu Ether | Alcohol/Phenol | Low | Stronger acids, longer reaction times, or elevated temperatures |

Table 2: Conditions for Selective Deprotection

| Desired Deprotection | Stable Protecting Group | Reagents and Conditions |

| N-Boc | tBu Ester | H₂SO₄ (catalytic) in tBuOAc; 4M HCl in dioxane |

| tBu Ester | N-Boc | CeCl₃·7H₂O, NaI in refluxing acetonitrile |

Experimental Protocols for Acid-Catalyzed Deprotection

The following protocols are representative examples for the cleavage of Boc and tBu protecting groups. Reaction times and conditions may need to be optimized based on the specific substrate.

Protocol 1: Standard Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc protected substrate in anhydrous DCM (approximately 0.1-0.5 M concentration).

-

To the stirred solution, add TFA to a final concentration of 20-50% (v/v) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection of a tert-Butyl (tBu) Ester with Trifluoroacetic Acid (TFA)

Materials:

-

tBu ester protected carboxylic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tBu ester in anhydrous DCM (approximately 0.1-0.2 M).

-

Add an equal volume of TFA (50% v/v) to the solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.

Protocol 3: Selective Deprotection of N-Boc in the Presence of a tBu Ester

Materials:

-

Substrate with both N-Boc and tBu ester groups

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the substrate in a minimal amount of an appropriate solvent if necessary.

-

Add a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring for the selective removal of the Boc group by TLC or LC-MS.

-

Upon completion, add diethyl ether to precipitate the hydrochloride salt of the amine.

-

Collect the solid by filtration and wash with diethyl ether to obtain the deprotected amine salt.

Mechanistic and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows discussed.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Caption: Mechanism of acid-catalyzed tBu ester deprotection.

Caption: General experimental workflow for acid-catalyzed deprotection.

Conclusion

The Boc and tBu protecting groups are invaluable tools in chemical synthesis due to their predictable acid lability. A thorough understanding of their relative stabilities and the mechanisms of their cleavage is crucial for the rational design of synthetic routes. The N-Boc group's higher sensitivity to acid allows for its selective removal in the presence of tBu esters and ethers, a cornerstone of many orthogonal protection strategies. By carefully selecting the acidic reagent and reaction conditions, researchers can achieve high yields and chemoselectivity in the deprotection of these widely used protecting groups.

References

- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis and Purification of Boc-Cys(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows involved.

Introduction

Boc-Cys(tBu)-OH is a protected amino acid derivative widely utilized in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) group on the thiol side chain offer orthogonal protection, allowing for selective deprotection strategies in complex peptide synthesis. The S-tert-butyl group provides robust protection against oxidation and other side reactions of the highly reactive thiol group of cysteine.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Cys(tBu)-OH is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56976-06-8 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₄S | [1][2] |

| Molecular Weight | 277.38 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Store in freezer, under -20°C, sealed in a dry environment |

Synthesis of Boc-Cys(tBu)-OH

The synthesis of Boc-Cys(tBu)-OH is a two-step process starting from L-cysteine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the protection of the thiol side chain with a tert-butyl (tBu) group.

Chemical Synthesis Pathway

Caption: Chemical synthesis pathway for Boc-Cys(tBu)-OH.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-L-cysteine (Boc-Cys-OH)

-

Reaction Setup: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 v/v).

-

Basification: Cool the solution in an ice bath and add sodium hydroxide (1.0 eq) to the solution.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. The remaining aqueous layer is then washed with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 10% aqueous citric acid solution. Extract the product with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-Cys-OH as a white solid.

Step 2: Synthesis of N-Boc-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH)

-

Reaction Setup: Dissolve Boc-Cys-OH (1.0 eq) in anhydrous dichloromethane in a pressure-resistant flask.

-

Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

S-tert-butylation: Cool the flask to -78 °C (dry ice/acetone bath) and condense isobutylene (excess) into the flask.

-

Reaction: Seal the flask and allow it to warm to room temperature. Stir the reaction mixture for 48-72 hours.

-

Work-up: Carefully vent the excess isobutylene in a fume hood. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Cys(tBu)-OH.

Purification of Boc-Cys(tBu)-OH

The crude product is purified by flash column chromatography followed by recrystallization to obtain a high-purity product.

Experimental Workflow

Caption: Experimental workflow for the purification of Boc-Cys(tBu)-OH.

Experimental Protocol: Purification

1. Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica gel onto the top of the prepared column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

2. Recrystallization:

-

Solvent System: Ethyl acetate/Hexanes.

-

Procedure:

-

Dissolve the partially purified product from column chromatography in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in a freezer (-20 °C) to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of Boc-Cys(tBu)-OH.

| Parameter | Step 1: Boc-Cys-OH Synthesis | Step 2: Boc-Cys(tBu)-OH Synthesis & Purification |

| Typical Yield | > 90% | 70-85% (after purification) |

| Purity (by HPLC) | > 95% | > 98% |

| Reaction Time | 12-16 hours | 48-72 hours |

| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |

Characterization Data

The identity and purity of the final product should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | Data not consistently available for Boc-Cys(tBu)-OH. For comparison, Boc-Cys(StBu)-OH is 117-119 °C and Boc-Cys(Trt)-OH is 143-146 °C. |

| Optical Rotation [α]D | Data not consistently available for Boc-Cys(tBu)-OH. For comparison, Boc-Cys(StBu)-OH is -153±3° (c=2 in methanol) and Boc-Cys(Trt)-OH is +27.5° (c=1 in ethanol). |

| ¹H NMR | Consistent with the structure of Boc-Cys(tBu)-OH. |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 277.38 g/mol . |

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of Boc-Cys(tBu)-OH. Adherence to these protocols will enable researchers and professionals in the field of peptide synthesis and drug development to produce this critical reagent with high purity and yield. The provided diagrams and data tables serve as a quick reference for the key aspects of the process.

References

Boc-Cys(tBu)-OH: A Technical Guide for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of N-α-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH), a critical building block in Solid-Phase Peptide Synthesis (SPPS). We will explore its chemical properties, strategic application, and detailed protocols for its use, focusing on the Boc/Bzl protection strategy.

Introduction to Cysteine Protection in SPPS

Cysteine is a unique amino acid due to its thiol (-SH) side chain. This functional group is highly reactive and susceptible to oxidation, which can lead to unintended disulfide bond formation.[1][2] To prevent such side reactions during peptide synthesis, the thiol group must be protected. The choice of the protecting group is paramount for a successful synthesis, especially for complex cysteine-containing peptides.[3] Boc-Cys(tBu)-OH is a derivative designed for the Boc/Bzl SPPS strategy, where the N-terminus is temporarily protected by an acid-labile Boc group, and side chains are protected by groups requiring stronger acids for removal.[4][5]

The Protecting Group Strategy of Boc-Cys(tBu)-OH

The efficacy of Boc-Cys(tBu)-OH lies in its dual-protection scheme, which is foundational to the Boc/Bzl SPPS methodology.

-

N-α-Boc Group (Temporary Protection): The tert-Butoxycarbonyl (Boc) group protects the alpha-amino terminus. It is characterized by its lability to moderate acids. This allows for its selective removal at each cycle of peptide elongation without disturbing the more robust side-chain protecting groups.

-

S-tBu Group (Permanent Protection): The S-tert-butyl (tBu) group shields the cysteine thiol. It is stable to the repetitive moderate acid treatments used for Boc deprotection but can be removed during the final cleavage step with very strong acids.

This difference in lability between the Boc and tBu groups is a classic example of orthogonal protection , a strategy that allows for the selective deprotection of one functional group in the presence of others.

Chemical Lability and Orthogonality

The successful application of Boc-Cys(tBu)-OH hinges on the precise conditions used for deprotection.

-

Boc Group Removal: Achieved by treatment with a moderate acid, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This reaction generates a tert-butyl cation, which must be scavenged to prevent side reactions.

-

tBu Group Removal: Requires a much stronger acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin support.

This tiered acid lability ensures that the cysteine side chain remains protected throughout the entire chain assembly process.

Logical Workflow and Protecting Group Orthogonality

The diagram below illustrates the core principle of the Boc/Bzl strategy using Boc-Cys(tBu)-OH, highlighting the orthogonal nature of the protecting groups.

Caption: Orthogonal deprotection scheme in Boc-based SPPS.

Quantitative Data and Performance

While Boc-Cys(tBu)-OH is effective, its performance can be influenced by various factors. Quantitative data on side reactions is crucial for optimizing synthesis protocols. S-tert-butylation, where a tert-butyl cation released from other protecting groups mistakenly attaches to a deprotected cysteine thiol, is a notable side reaction.

Table 1: Effect of Cleavage Conditions on S-tButylation Side Product Formation Data adapted from a study on a model somatostatin peptide containing Cys(Trt), which demonstrates the general principle of t-butylation side reactions during cleavage.

| Cleavage Cocktail Composition | Time (min) | Temperature (°C) | Total S-tButylation (%) | Reference |

| TFA/TIS/H₂O (95:2.5:2.5) | 60 | 25 | 18.6 | |

| TFA/TIS/H₂O (95:2.5:2.5) | 30 | 25 | 15.4 | |

| TFA/TIS/H₂O (95:2.5:2.5) | 30 | 40 | 18.8 | |

| TFA/TIS/H₂O (95:2.5:2.5) | 120 | 40 | 32.3 |

This data highlights that prolonged cleavage times and elevated temperatures can increase the formation of S-tButylated side products.

Potential Side Reactions

Researchers must be aware of potential side reactions when using Boc-Cys(tBu)-OH:

-

S-tert-butylation: During final cleavage, tert-butyl cations generated from the deprotection of tBu-based groups (from Ser, Thr, Asp, Glu) can be captured by the newly deprotected cysteine thiol. The use of effective scavengers is critical to mitigate this.

-

Racemization: Although less common with Boc chemistry compared to Fmoc for certain residues, the risk of racemization at the C-terminal cysteine exists, particularly under harsh basic conditions which are sometimes used for anchoring to the resin.

-

Homoserine Lactone Formation: If the peptide contains a C-terminal methionine, tert-butyl cations can alkylate the thioether side chain, leading to the formation of homoserine lactone during HF cleavage.

Experimental Protocols

The following are generalized protocols for the use of Boc-Cys(tBu)-OH in manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the key steps for one cycle of amino acid addition.

Workflow Diagram:

Caption: Step-by-step workflow for a single Boc-SPPS cycle.

Detailed Steps:

-

Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM.

-

Agitate for 30 minutes at room temperature.

-

Drain the solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and byproducts.

-

Neutralization:

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

Agitate for 2 minutes and drain. Repeat once.

-

This converts the N-terminal ammonium salt to a free amine, ready for coupling.

-

-

Washing: Wash the resin with DCM (5x) to remove excess base.

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve Boc-Cys(tBu)-OH (3 eq.) and an activating agent like HBTU (3 eq.) or DCC/HOBt (3 eq. each) in a minimal amount of DMF, then dilute with DCM.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor coupling completion with a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Final Cleavage and Deprotection (HF Method)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin in a specialized HF cleavage apparatus.

-

Scavenger Addition: Add a scavenger mixture to the resin. A common mixture is p-cresol and p-thiocresol or anisole to trap reactive cations generated during cleavage.

-

HF Cleavage:

-

Cool the apparatus to -5 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the S-tBu group along with other side-chain protecting groups.

-

-

HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation and Washing:

-

Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers and organic byproducts.

-

Precipitate the peptide by trituration with cold ether.

-

-

Extraction and Lyophilization:

-

Extract the crude peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

Conclusion

Boc-Cys(tBu)-OH is a robust and reliable building block for incorporating cysteine into peptides using the Boc/Bzl SPPS strategy. Its key function relies on the orthogonal stability of the N-α-Boc and S-tBu protecting groups, allowing for controlled, stepwise chain elongation while preventing premature side-chain reactions. A thorough understanding of the deprotection chemistry, potential side reactions, and adherence to optimized protocols are essential for achieving high-purity, cysteine-containing peptides for research and drug development applications.

References

Technical Guide: Boc-Cys(tBu)-OH (CAS 56976-06-8) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine, commonly referred to as Boc-Cys(tBu)-OH, is a pivotal protected amino acid derivative utilized in peptide synthesis. Its unique dual-protection strategy for the α-amino and sulfhydryl functional groups of L-cysteine makes it an invaluable tool in both Boc/Bn (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategies. The strategic protection offered by the Boc and tBu groups prevents undesirable side reactions, such as oxidation of the thiol group and unwanted peptide bond formation at the N-terminus, thereby ensuring the controlled and sequential assembly of peptide chains.[1][2] This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with Boc-Cys(tBu)-OH.

Chemical and Physical Properties

Boc-Cys(tBu)-OH is a white to off-white crystalline powder. The tert-butyl (tBu) group protecting the highly reactive thiol side chain of cysteine enhances the compound's stability and solubility, facilitating its use in automated and manual peptide synthesis.[3]

| Property | Value |

| CAS Number | 56976-06-8 |

| Molecular Formula | C₁₂H₂₃NO₄S |

| Molecular Weight | 277.38 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 86-92 °C |

| Purity | ≥ 99% (HPLC) |

| Solubility | Soluble in organic solvents like DMF, DCM |

| Storage | Store at 0-8°C |

Role in Peptide Synthesis

The primary application of Boc-Cys(tBu)-OH is as a building block for the incorporation of cysteine residues into synthetic peptides. The protection of the cysteine thiol is crucial to prevent its oxidation into cystine (disulfide bond formation) or other side reactions during the iterative cycles of peptide chain elongation.[1][4]

The S-tBu protecting group is notably stable under the acidic conditions used to remove the N-terminal Boc group (typically with trifluoroacetic acid, TFA) in Boc-SPPS, and the basic conditions for Fmoc group removal (with piperidine) in Fmoc-SPPS. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation while the thiol group remains protected.

Experimental Protocols: Deprotection of the S-tert-butyl Group

The removal of the S-tBu group is typically performed at the final stage of peptide synthesis, often concurrently with the cleavage of the peptide from the solid support. The choice of deprotection reagent depends on the overall protection strategy of the synthetic peptide.

Method 1: Strong Acid Cleavage (HF or TFMSA)

This method is commonly employed in Boc-SPPS.

-

Reagents:

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers: Anisole, thioanisole, or m-cresol to trap the released tert-butyl cations and prevent re-alkylation of the deprotected thiol or other sensitive residues like tryptophan and methionine.

-

-

Procedure (Illustrative HF Cleavage):

-

The peptide-resin is dried under vacuum.

-

The resin is placed in a specialized HF cleavage apparatus.

-

A mixture of HF and a scavenger (e.g., 90:10 HF:anisole) is condensed into the reaction vessel at low temperature (e.g., -78 °C).

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The HF is removed by vacuum, and the crude peptide is precipitated with cold diethyl ether.

-

The precipitated peptide is washed with ether, dissolved in an appropriate aqueous buffer, and purified by chromatography.

-

Method 2: Trimethylsilyl Bromide (TMSBr) Cleavage

An alternative strong acid-based method that can be used for the deprotection of S-tBu.

-

Reagents:

-

1 M Trimethylsilyl bromide (TMSBr)-thioanisole in Trifluoroacetic acid (TFA)

-

Scavenger: 1,2-ethanedithiol (EDT)

-

-

Procedure:

-

The protected peptide-resin is treated with a solution of 1 M TMSBr-thioanisole/TFA in the presence of EDT.

-

The reaction is typically carried out at 0 °C for approximately 2.5 hours.

-

Following the reaction, the peptide is precipitated with cold diethyl ether, washed, and then purified.

-

Method 3: Mercury (II) Acetate Treatment

This method offers an alternative, milder approach for S-tBu deprotection.

-

Reagents:

-

Mercury (II) acetate [Hg(OAc)₂] in aqueous acetic acid or TFA-anisole.

-

β-mercaptoethanol to remove the mercury ions.

-

-

Procedure:

-

The S-tBu protected peptide is dissolved in aqueous acetic acid (pH 4).

-

An excess of mercury (II) acetate is added, and the mixture is stirred at room temperature.

-

After the reaction is complete, β-mercaptoethanol is added to precipitate the mercury as a mercaptide.

-

The precipitate is removed by centrifugation or filtration, and the peptide is isolated from the supernatant.

-

Quantitative Data on Deprotection and Side Reactions

While specific yields are highly sequence-dependent, the choice of cleavage cocktail is critical to minimize side reactions. A significant side reaction during the final deprotection is the S-tert-butylation of the liberated cysteine thiol by the tBu cations generated from the cleavage of tBu-based protecting groups.

| Cleavage Condition | Observation | Mitigation Strategy |

| TFA/TFMSA/TIS/H₂O | Increased formation of S-t-butylated cysteine side product. | Addition of scavengers like thioanisole and dimethyl sulfide (DMS) in combination with a reducing agent like dithiothreitol (DTT). |

| Two-step TFA cleavage | Optimal results are obtained with an initial treatment with a lower concentration of TFA followed by a higher concentration. | Step 1: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min. Step 2: Increase TFA to 80% for 150 min. |

Biological Relevance

Boc-Cys(tBu)-OH itself is not known to possess direct biological activity or to modulate specific signaling pathways. Its significance lies in its role as a precursor for the synthesis of biologically active peptides. The incorporation of cysteine residues is critical for the structure and function of many peptides, including hormones, toxins, and antimicrobial peptides. For instance, the addition of a C-terminal cysteine has been shown to enhance the bactericidal activity of certain antimicrobial peptides.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, where a protected amino acid like Boc-Cys(tBu)-OH (though more commonly its Fmoc-protected counterpart, Fmoc-Cys(tBu)-OH, would be used in an Fmoc strategy) is incorporated into a growing peptide chain.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Deprotection Logic for Boc-Cys(tBu)-OH

This diagram illustrates the logical flow for the deprotection of a peptide synthesized using Boc-Cys(tBu)-OH.

References

An In-depth Technical Guide to the Key Features of Boc-Cys(tBu)-OH for Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH), a critical protected amino acid derivative for the incorporation of cysteine residues in peptide drug discovery. This document details its chemical and physical properties, its strategic application in solid-phase peptide synthesis (SPPS), and provides detailed experimental protocols for its use.

Core Features and Chemical Properties

Boc-Cys(tBu)-OH is a derivative of the amino acid L-cysteine, strategically modified with two distinct protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the tert-butyl (tBu) group on the thiol side chain. This dual protection scheme is fundamental to its utility in the Boc/Bzl (benzyl) strategy of solid-phase peptide synthesis.

The Boc group provides temporary protection of the N-terminus. It is stable under neutral and basic conditions but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), during the deprotection step of each SPPS cycle.[1] The tBu group , on the other hand, offers more robust, "permanent" protection for the highly reactive thiol side chain of cysteine. The thiol group is prone to oxidation, which can lead to undesired disulfide bond formation during peptide synthesis.[2] The tBu group is stable to the repetitive TFA treatments used to remove the Boc group but can be cleaved under strong acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF), during the final cleavage of the peptide from the resin.[2][3] This difference in acid lability between the Boc and tBu groups is the cornerstone of their orthogonal nature within the Boc-SPPS strategy.[4]

Quantitative Data

A summary of the key quantitative and physical properties of Boc-Cys(tBu)-OH is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₃NO₄S | |

| Molecular Weight | 277.38 g/mol | |

| CAS Number | 56976-06-8 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 86-92 °C | |

| Optical Rotation | [α]₂₀/D = -16 ± 2º (c=1 in DMF) | |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Purity | ≥97% | |

| Storage Conditions | Store at 0-8°C; For long-term storage, -20°C is recommended. |

Strategic Application in Peptide Synthesis

The primary application of Boc-Cys(tBu)-OH is in Boc-based solid-phase peptide synthesis (SPPS), a robust method for assembling peptide chains on a solid support. The stability of the S-tBu group to the repetitive TFA deprotection steps of the Nα-Boc group allows for the seamless incorporation of cysteine residues into the growing peptide chain without premature side-chain deprotection.

Orthogonal Protection Strategy

The use of Boc-Cys(tBu)-OH exemplifies an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection and modification. This is crucial for the synthesis of complex peptides, especially those containing multiple cysteine residues where specific disulfide bond formation is required.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Boc-Cys(tBu)-OH in a typical Boc-SPPS workflow.

General Boc-SPPS Workflow for a Cys(tBu)-Containing Peptide

This workflow outlines the synthesis of a hypothetical peptide, for instance, a segment of a conotoxin.

Detailed Protocol: Boc Deprotection

-

Resin Washing: Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).

-

Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3 x 1 min), followed by isopropanol (2 x 1 min), and finally with N,N-dimethylformamide (DMF) (3 x 1 min).

Detailed Protocol: Coupling of Boc-Cys(tBu)-OH

Due to the steric hindrance of the tBu group, coupling of Boc-Cys(tBu)-OH may require optimized conditions for high efficiency.

-

Neutralization: Neutralize the resin-bound amine trifluoroacetate salt by treating it with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 min).

-

Washing: Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-Cys(tBu)-OH (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU) (2.9 equivalents), and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours at room temperature. The extended coupling time helps to overcome the steric hindrance.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Detailed Protocol: Final Cleavage and Deprotection of Cys(tBu)

This step simultaneously cleaves the peptide from the resin and removes the S-tBu protecting group.

-

Resin Preparation: Ensure the peptide-resin is thoroughly washed and dried.

-

Cleavage Cocktail Preparation: In a round-bottom flask equipped with a stirring bar and cooled in an ice bath, prepare the cleavage cocktail. For every 100 mg of peptide-resin, add 200 µL of thioanisole, 100 µL of ethanedithiol (scavengers to trap reactive cations), and 2 mL of TFA. Stir for 5-10 minutes.

-

TFMSA Addition: Slowly add 200 µL of trifluoromethanesulfonic acid (TFMSA) dropwise for every 100 mg of resin. Stir vigorously to dissipate the heat generated.

-

Reaction: Let the mixture stir at room temperature for 30-60 minutes.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to remove scavengers, and dry it under vacuum.

Detailed Protocol: Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as aqueous acetonitrile with 0.1% TFA.

-

Chromatography: Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

-

Elution: Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30 minutes.

-

Fraction Collection: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Application in Drug Discovery: Cysteine-Rich Peptides

Cysteine residues and the disulfide bonds they form are critical for the structure and function of many peptide-based drugs and drug leads, such as conotoxins. These peptides often exert their therapeutic effects by modulating the activity of ion channels.

Signaling Pathway Example: Conotoxin Inhibition of Voltage-Gated Sodium Channels

Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails that have significant potential as therapeutic agents. Many conotoxins are rich in cysteine residues and rely on a specific disulfide bond framework for their biological activity. For example, µ-conotoxins block voltage-gated sodium channels in muscle cells, leading to paralysis in prey.

Conclusion

Boc-Cys(tBu)-OH is an indispensable tool in peptide drug discovery, enabling the controlled and efficient synthesis of cysteine-containing peptides. Its robust S-tBu protecting group provides the necessary stability during chain elongation in Boc-SPPS, while allowing for its removal during the final cleavage step. The strategic use of this building block facilitates the synthesis of complex peptides with defined disulfide bond architectures, which are often essential for their therapeutic activity. The detailed protocols and conceptual frameworks provided in this guide are intended to assist researchers in leveraging the full potential of Boc-Cys(tBu)-OH in their peptide synthesis endeavors.

References

Methodological & Application

Application Notes and Protocols for Boc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of N-α-Boc-S-tert-butyl-L-cysteine (Boc-Cys(tBu)-OH) in Boc-based solid-phase peptide synthesis (SPPS). This document outlines the key chemical principles, optimized protocols for coupling and deprotection, and strategies to mitigate common side reactions, ensuring the successful synthesis of cysteine-containing peptides.

Introduction